3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H16N2O3S/c1-8-11-9(18)6-15(2,3)7-10(11)20-12(8)13(19)17-14-16-4-5-21-14/h4-5H,6-7H2,1-3H3,(H,16,17,19) |
InChI Key |
MCHAOGWHZVZDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Implications
The compound’s structural analogs primarily differ in the substituent attached to the carboxamide group. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Analogs
*Calculated based on molecular formulas.
Substituent-Specific Analysis
- 1,3-Thiazol-2-yl (Target Compound) : The sulfur and nitrogen atoms in thiazole facilitate hydrogen bonding and π-π stacking, critical for targeting enzymes like kinases or proteases. Its hydrophobicity may enhance membrane permeability .
- 1,3-Benzodiazol-2-yl (Z425235406) : The planar benzodiazol group might enhance intercalation into DNA or RNA, suggesting possible anticancer applications distinct from the thiazole derivative .
Biological Activity
The compound 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic molecule characterized by a unique structural framework that includes a benzofuran core, a thiazole moiety, and a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings and presenting data tables for clarity.
Structural Features
The structural composition of the compound contributes significantly to its biological properties. The presence of multiple methyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets. The following table summarizes the key structural features of the compound:
| Structural Feature | Description |
|---|---|
| Benzofuran Core | Provides a stable aromatic system that can participate in π-π interactions with biological targets. |
| Thiazole Moiety | Imparts unique electronic properties and may enhance binding affinity to specific targets. |
| Carboxamide Group | Increases solubility and may participate in hydrogen bonding with biological macromolecules. |
Antiviral Properties
Research has indicated that compounds with similar structural motifs to the target compound exhibit antiviral activity. For instance, derivatives containing thiazole rings have been shown to inhibit viral replication through various mechanisms. A study highlighted that certain thiazolidinone derivatives demonstrated significant efficacy against RNA polymerase enzymes involved in viral replication, suggesting potential pathways for the compound's activity against viral pathogens .
Anticancer Activity
Preliminary investigations into the anticancer properties of This compound have shown promising results. A case study involving similar benzofuran derivatives revealed their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation .
The mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may influence key cellular pathways involved in stress responses and apoptosis. The following table summarizes potential mechanisms inferred from related compounds:
Study 2: Anticancer Potential
In another investigation focusing on benzofuran derivatives, researchers found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values ranging from 0.5 to 5 μM for the most potent derivatives . This highlights the importance of structural optimization in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
